molecular formula C17H17FN6O2 B2942308 8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-69-2

8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2942308
CAS No.: 923128-69-2
M. Wt: 356.361
InChI Key: DYJSCXIFKPKFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-((2-Fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a fluorinated derivative of the imidazopurine-2,4-dione scaffold, a class of compounds extensively studied for their psychotropic properties, particularly as serotonin receptor modulators. Structurally, it features a 2-fluorophenylaminoethyl substituent at position 8 of the imidazopurine core, with methyl groups at positions 1 and 5. This compound belongs to a broader family of arylpiperazinylalkyl and arylaminolakyl derivatives designed to target serotonin receptors (5-HT1A and 5-HT7), which are critical in mood regulation and antidepressant therapy .

Preclinical studies on related imidazopurine derivatives highlight their dual mechanism of action, combining receptor modulation with phosphodiesterase (PDE) inhibition, though PDE4B/PDE10A activity is generally weaker compared to serotonin receptor affinity . The 2-fluorophenyl moiety in this compound is hypothesized to enhance receptor binding specificity and metabolic stability, as fluorination often improves pharmacokinetic profiles .

Properties

IUPAC Name

6-[2-(2-fluoroanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-10-9-24-13-14(22(2)17(26)21-15(13)25)20-16(24)23(10)8-7-19-12-6-4-3-5-11(12)18/h3-6,9,19H,7-8H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJSCXIFKPKFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, with the molecular formula C17H17FN6O2 and a molecular weight of 356.36 g/mol, is a compound that exhibits a range of biological activities. Its complex structure includes an imidazo[2,1-f]purine core, which is known for its diverse pharmacological properties.

The compound's biological activity is largely attributed to its imidazole ring, which is prevalent in many biologically active molecules. Imidazole derivatives have been documented to display various biological activities including:

  • Antibacterial
  • Antimycobacterial
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic
  • Anti-allergic
  • Antipyretic
  • Antiviral
  • Antioxidant
  • Anti-amoebic
  • Antihelmintic
  • Antifungal

These activities suggest that the compound may interact with multiple biochemical pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Research has focused on the inhibition of lysosomal phospholipase A2 (PLA2G15), a significant target for many cationic amphiphilic drugs. Inhibiting this enzyme can lead to phospholipidosis, a pathological condition characterized by excessive phospholipid accumulation in lysosomes. This mechanism has been explored in various studies:

  • Inhibition Studies : A study screened 163 drugs for PLA2G15 inhibition and found that several compounds, including some not previously associated with phospholipidosis, inhibited PLA2G15 with IC50 values less than 1 mM. This suggests that compounds similar to this compound could potentially exhibit similar inhibitory effects on PLA2G15 .
  • Biochemical Pathways : The exact biochemical pathways affected by this compound are still under investigation. However, the broad range of activities associated with imidazole derivatives implies that the compound may influence multiple signaling pathways and cellular processes.

Comparative Activity Table

The following table summarizes the biological activities associated with imidazole derivatives and their potential relevance to the compound .

Biological ActivityDescription
AntibacterialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory cytokines
AntiviralInhibition of viral replication
AntioxidantScavenging of free radicals

Future Directions

Further research is needed to clarify the specific mechanisms through which this compound exerts its biological effects. Investigating its interaction with specific molecular targets will enhance our understanding of its therapeutic potential.

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound substitutes a 2-fluorophenylaminoethyl group, whereas AZ-853/AZ-861 use piperazinylbutyl linkers with fluorophenyl or trifluoromethylphenyl groups .
  • Chlorophenyl analogues replace fluorine with chlorine, which may alter receptor binding kinetics due to differences in electronegativity and steric effects .

Pharmacological and Functional Profiles

Receptor Affinity and Selectivity

Compound 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B IC50 (µM) PDE10A IC50 (µM)
Target Compound Data pending Data pending Data pending Data pending
AZ-853 0.6 12.3 >100 >100
AZ-861 0.2 8.5 >100 >100
Compound 3i 1.1 18.7 >100 >100
  • AZ-861 exhibits the strongest 5-HT1A affinity (Ki = 0.2 nM) due to its 3-trifluoromethylphenyl group, which enhances hydrophobic interactions with receptor subpockets .
  • AZ-853 shows superior brain penetration and antidepressant efficacy in vivo despite lower in vitro receptor affinity, attributed to its 2-fluorophenyl substituent and optimal lipophilicity (logP = 3.2) .

In Vivo Efficacy and Side Effects

  • Antidepressant Activity :
    • AZ-853 reduced immobility time in the forced swim test (FST) at 2.5 mg/kg, comparable to fluoxetine .
    • Compound 3i demonstrated anxiolytic effects at 2.5 mg/kg, surpassing diazepam in the four-plate test .
  • Side Effects: AZ-853 caused weight gain and hypotension via α1-adrenolytic activity, while AZ-861 induced lipid metabolism disturbances . Chlorophenyl derivatives showed higher metabolic stability but unremarkable receptor affinity .

Pharmacokinetic Properties

Compound Metabolic Stability (HLM) logP Brain Penetration
Target Compound Moderate (est.) ~3.0 Moderate (est.)
AZ-853 High 3.2 High
AZ-861 Moderate 3.8 Low
Compound 3i Moderate 3.5 Moderate
  • Metabolic Stability : Fluorinated derivatives generally exhibit moderate-to-high stability in human liver microsomes (HLM), with AZ-853 being the most resistant to oxidative metabolism .
  • Lipophilicity : Optimal logP values (~3.0–3.5) balance brain penetration and solubility, though excessive lipophilicity (e.g., AZ-861) reduces CNS availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.